molecular formula C7H11NO3 B3151427 1-Acetylpyrrolidine-3-carboxylic acid CAS No. 712270-40-1

1-Acetylpyrrolidine-3-carboxylic acid

Cat. No.: B3151427
CAS No.: 712270-40-1
M. Wt: 157.17 g/mol
InChI Key: FEQQMBBBBFVNMN-UHFFFAOYSA-N
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Description

1-Acetylpyrrolidine-3-carboxylic acid is a chemical compound with the CAS Number: 712270-40-1 . It is used in research and development .


Molecular Structure Analysis

The molecular weight of this compound is 157.17 . The IUPAC name is 1-acetyl-3-pyrrolidinecarboxylic acid and the InChI key is FEQQMBBBBFVNMN-UHFFFAOYSA-N .

Scientific Research Applications

Novel Synthetic Applications

  • Microwave-Promoted Synthesis : A study reports the synthesis of pyridine carboxamides and pyridine tert-carboximides from a novel compound related to 1-acetylpyrrolidine-3-carboxylic acid. This process showcases a unique reaction mechanism, offering potential applications in the creation of new compounds (B. Su, Jian-she Zhao, Qun‐Zheng Zhang, & Wenlong Qin, 2009).

Biochemical and Pharmaceutical Applications

  • Sugar Fragmentation in Maillard Reaction : Research on the Maillard reaction, a process important in food chemistry, has shown the formation of short-chain carboxylic acids, which are related to this compound. This finding is significant for understanding flavor and color formation in foods (T. Davidek, F. Robert, S. Devaud, F. Vera, & I. Blank, 2006).

Materials Science and Polymer Applications

  • Synthesis of Carboxylic Acids : Research in materials science has focused on the synthesis of various carboxylic acids, including those structurally related to this compound. Such acids are key components in polymers and materials with potential for industrial applications (Y. Liao, Jennifer C. Smith, R. Fathi, & Zhen Yang, 2005).

Chemiluminescence in Analytical Chemistry

  • Electrogenerated Chemiluminescence : A study demonstrates the use of derivatization reagents for carboxylic acids, related to this compound, in high-performance liquid chromatography. This method enhances the detection sensitivity of carboxylic acids, showing potential for various analytical applications (H. Morita & M. Konishi, 2002).

Mechanism of Action

The mechanism of action of 1-Acetylpyrrolidine-3-carboxylic acid is not available in the search results .

It is stored at room temperature .

Safety and Hazards

The safety information for 1-Acetylpyrrolidine-3-carboxylic acid includes several hazard statements such as H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

1-acetylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-5(9)8-3-2-6(4-8)7(10)11/h6H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQQMBBBBFVNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712270-40-1
Record name 1-acetylpyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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